

(-)-JM-1232 water solubility and stability

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Compound of Interest		
Compound Name:	(-)-JM-1232	
Cat. No.:	B1672964	Get Quote

An In-depth Technical Guide on the Core Physicochemical Properties of (-)-JM-1232

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-JM-1232, also known as (R)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1(2H)-one, is a novel, water-soluble sedative-hypnotic agent.[1] [2] It functions as a nonbenzodiazepine hypnotic, exerting its effects by acting as an agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3][4] This technical guide provides a comprehensive overview of the available information on the water solubility and stability of (-)-JM-1232, supplemented with detailed, best-practice experimental protocols for researchers. The guide also visualizes the compound's mechanism of action and a representative experimental workflow.

Water Solubility

(-)-JM-1232 is consistently described in scientific literature as a water-soluble compound, a key feature for its development as an intravenous anesthetic.[1][2][5] While specific quantitative solubility data (e.g., in mg/mL at a defined pH and temperature) is not readily available in published literature, its formulation for preclinical and clinical studies provides qualitative evidence of its aqueous solubility. For instance, a 5.0 mg/mL solution of JM-1232(-) has been prepared for administration in animal studies.[2]

Solubility Data Summary



Parameter	Data	Source
Qualitative Description	Water-soluble sedative- hypnotic drug	[1][2]
Reported Concentration in Solution	A 5.0 mg/mL solution has been prepared in sterile saline (pH adjusted to 5.0) for injection.	[2]
Parent Compound (Isoindolin- 1-one) Solubility	Limited water solubility, moderately soluble in polar organic solvents.	

Experimental Protocol for Determining Aqueous Solubility

To quantitatively determine the aqueous solubility of **(-)-JM-1232**, a standardized shake-flask method can be employed.

Objective: To determine the equilibrium solubility of **(-)-JM-1232** in water at a specified temperature and pH.

Materials:

- (-)-JM-1232 reference standard
- Purified water (USP grade)
- Phosphate buffer solutions (pH 5.0, 7.4)
- HPLC system with UV detector
- Calibrated analytical balance
- Shaking incubator or orbital shaker
- pH meter



0.22 μm syringe filters

Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of (-)-JM-1232 to separate vials containing purified water and phosphate buffer solutions (pH 5.0 and 7.4). The excess solid should be clearly visible.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Filter the aliquot through a 0.22 μm syringe filter to remove any undissolved particles.
 - Dilute the filtered solution with an appropriate mobile phase to a concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated stability-indicating HPLC-UV method.
 - Calculate the concentration of (-)-JM-1232 in the original saturated solution based on a standard curve.
- Reporting:



• Express the solubility in mg/mL and mol/L at the specified pH and temperature.

Stability Profile

The stability of a drug substance is a critical factor in its development, ensuring its quality, safety, and efficacy over time. While specific, detailed stability studies for **(-)-JM-1232** are not publicly available, general storage information for the powder form and in-solvent is provided by commercial suppliers.[6] A comprehensive stability assessment would involve long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Stability Data Summary

Condition	Stability	Source
Powder Storage	Recommended storage at -20°C for up to 3 years.	[6]
In-Solvent Storage	Recommended storage at -80°C for up to 1 year.	[6]
Isoindolinone Derivatives	Studies on the stability of other isoindolinone derivatives have been conducted, indicating the feasibility of such assessments for this class of compounds.	

Experimental Protocol for Forced Degradation Study

A forced degradation study is essential to develop and validate a stability-indicating analytical method.

Objective: To identify the potential degradation products of **(-)-JM-1232** under various stress conditions and to establish the specificity of the analytical method.

Materials:

• (-)-JM-1232 reference standard



- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) or mass spectrometry (MS) detector
- Photostability chamber
- Oven

Methodology:

- Preparation of Stock Solution: Prepare a stock solution of (-)-JM-1232 in a suitable solvent (e.g., water or a water/acetonitrile mixture).
- Stress Conditions:
 - Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.
 - Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 24 hours.
 - Oxidation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
 - Thermal Degradation: Expose the solid drug and drug solution to 80°C for 48 hours.
 - Photodegradation: Expose the solid drug and drug solution to light in a photostability chamber according to ICH Q1B guidelines.
- Sample Analysis:
 - At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
 - Analyze the stressed samples using an HPLC-PDA/MS method.
- Data Evaluation:



- Compare the chromatograms of the stressed samples with that of an unstressed control.
- Assess for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
- The analytical method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
- Use MS data to identify the mass of the degradation products, aiding in their structural elucidation.

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action: GABA-A Receptor Modulation

(-)-JM-1232 acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. This enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effect of GABA, leading to the sedative and hypnotic properties of the drug.[1]



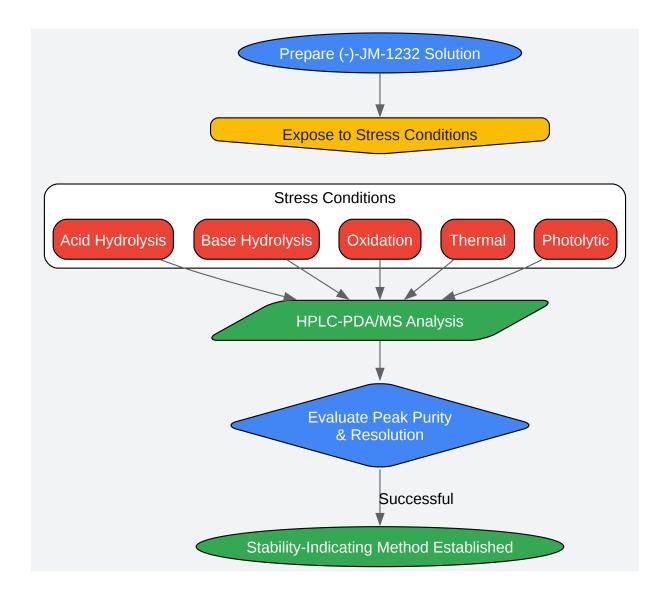
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Caption: Signaling pathway of (-)-JM-1232 at the GABA-A receptor.

General Workflow for a Forced Degradation Study



The following diagram illustrates a typical workflow for conducting a forced degradation study to establish a stability-indicating method.



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Caption: Workflow for a forced degradation study of (-)-JM-1232.



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